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Compound of Interest

Compound Name: 4,4-Dimethyl-1-pentene

Cat. No.: B7779939

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-
Dimethyl-1-pentene, a key building block in organic synthesis. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the experimental protocols for data acquisition. This information is critical for the
identification, characterization, and quality control of this compound in research and
development settings.

Data Presentation

The spectroscopic data for 4,4-Dimethyl-1-pentene has been compiled from the Spectral
Database for Organic Compounds (SDBS) and is presented in the tables below for clear and
concise reference.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides detailed information about the proton environments within the
molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
[ppm]
5.79 ddt 1H H-1
4.93 ddt 1H H-2a
4.89 ddt 1H H-2b
1.95 t 2H H-3
0.88 S 9H H-5

Solvent: CDCls, Reference: TMS

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (6) [ppm] Assignment
139.1 C-1
114.2 C-2
48.9 C-3
30.7 C-4
29.3 C-5

Solvent: CDCls, Reference: TMS

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their

vibrational frequencies.
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Wavenumber (cm~?) Intensity Assignment

3077 Medium =C-H Stretch

2956 Strong C-H Stretch (asymmetric)
2869 Medium C-H Stretch (symmetric)
1642 Medium C=C Stretch

1466 Medium C-H Bend (CH2)

1366 Medium C-H Bend (tert-butyl)

993 Strong =C-H Bend (out-of-plane)
909 Strong =CH2 Bend (out-of-plane)

Sample Preparation: Neat

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule.

m/z Relative Intensity (%) Assignment

98 5 [M]* (Molecular lon)

83 15 [M - CHs]*

57 100 [C(CHs)s]* (tert-butyl cation)
41 60 [CsHs]* (allyl cation)

29 25 [C2Hs]*

lonization Method: Electron lonization (EI)

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

A sample of 4,4-Dimethyl-1-pentene (approximately 10-20 mg for *H NMR, 50-100 mg for
13C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated
chloroform (CDCIs).

The solution is thoroughly mixed to ensure homogeneity.

The resulting solution is filtered through a pipette containing a small plug of glass wool
directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Nuclei: *H and 3C.

Solvent: CDCls.

Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Temperature: The experiment is conducted at a constant temperature, typically 298 K.

1H NMR Parameters:

o Pulse sequence: Standard single-pulse experiment.

o Number of scans: 16-32, depending on the sample concentration.

o Relaxation delay: 1-2 seconds.

13C NMR Parameters:
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o Pulse sequence: Proton-decoupled single-pulse experiment.
o Number of scans: 1024 or more, due to the low natural abundance of 13C.
o Relaxation delay: 2-5 seconds.

Data Processing:

e The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-
domain spectrum.

e Phase correction is applied to ensure all peaks are in the absorptive mode.
» Baseline correction is performed to obtain a flat baseline.
e The spectrum is referenced to the TMS signal at 0 ppm.

e For H NMR, the signals are integrated to determine the relative ratios of the different types
of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e Two clean and dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates are
obtained.

o Asingle drop of neat 4,4-Dimethyl-1-pentene is placed onto the center of one salt plate.

e The second salt plate is carefully placed on top of the first, creating a thin liquid film of the
sample between the plates. The plates are gently rotated to ensure an even film and to
remove any air bubbles.

Instrumentation and Data Acquisition:
e Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

¢ Mode: Transmittance.
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e Spectral Range: Typically 4000-400 cm~1.
e Resolution: 4 cm™1.
e Procedure:

o A background spectrum of the empty sample compartment is recorded to account for
atmospheric CO2z and Hz20.

o The prepared salt plate "sandwich" is placed in the sample holder.

o The sample spectrum is recorded. The final spectrum is an average of multiple scans
(e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and lonization:

e A small amount of 4,4-Dimethyl-1-pentene is introduced into the mass spectrometer,
typically via a gas chromatography (GC-MS) interface or a direct insertion probe. The sample
is vaporized in the ion source.

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV) in a process known as Electron lonization (El). This causes the molecules to lose an
electron, forming a positively charged molecular ion ([M]*) and fragment ions.

Mass Analysis and Detection:

e Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to
separate the ions based on their mass-to-charge ratio (m/z).

o Detector: An electron multiplier or similar detector is used to detect the ions.

o Data Acquisition: The instrument scans a range of m/z values (e.g., 10-200 amu) to generate
the mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization
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The following diagram illustrates the logical workflow of how different spectroscopic techniques
provide complementary information to elucidate the structure of 4,4-Dimethyl-1-pentene.

Spectroscopic Analysis of 4,4-Dimethyl-1-pentene
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Spectroscopic workflow for structural elucidation.

 To cite this document: BenchChem. [Spectroscopic Data of 4,4-Dimethyl-1-pentene: An In-
Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7779939#spectroscopic-data-of-4-4-dimethyl-1-
pentene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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